6-Bromo-2-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Bromo-2-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Scientific Research Applications
6-Bromo-2-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyridine-3-sulfonyl chloride typically involves the bromination of 2-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to maintain efficiency and safety during production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A bromopyridine derivative used in similar chemical reactions.
6-Bromopyridine-3-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
Uniqueness
6-Bromo-2-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
IUPAC Name |
6-bromo-2-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBVOZFHKPRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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